Ethyl (2E)-3-[3-(4-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate
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Overview
Description
Ethyl (2E)-3-[3-(4-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate is a synthetic organic compound that belongs to the class of benzoindazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a methoxy group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[3-(4-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzoindazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the but-2-enoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[3-(4-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-[3-(4-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-[3-(4-chlorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate
- Ethyl (2E)-3-[3-(4-bromophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate
Uniqueness
Ethyl (2E)-3-[3-(4-fluorophenyl)-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]but-2-enoate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl (E)-3-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-4-30-22(28)13-15(2)27-24(16-5-8-18(25)9-6-16)21-11-7-17-14-19(29-3)10-12-20(17)23(21)26-27/h5-6,8-10,12-14,21,24H,4,7,11H2,1-3H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIOBKOAAZNKJ-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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